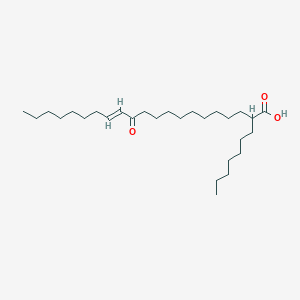

Ficulinic acid B

描述

Structure

2D Structure

属性

CAS 编号 |

102791-31-1 |

|---|---|

分子式 |

C28H52O3 |

分子量 |

436.7 g/mol |

IUPAC 名称 |

(E)-2-heptyl-12-oxohenicos-13-enoic acid |

InChI |

InChI=1S/C28H52O3/c1-3-5-7-9-11-16-20-24-27(29)25-21-17-13-10-12-15-19-23-26(28(30)31)22-18-14-8-6-4-2/h20,24,26H,3-19,21-23,25H2,1-2H3,(H,30,31)/b24-20+ |

InChI 键 |

LMKTZOYZOYTOMH-HIXSDJFHSA-N |

SMILES |

CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |

手性 SMILES |

CCCCCCC/C=C/C(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |

规范 SMILES |

CCCCCCCC=CC(=O)CCCCCCCCCC(CCCCCCC)C(=O)O |

同义词 |

ficulinic acid B |

产品来源 |

United States |

Foundational & Exploratory

Ficulinic Acid B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ficulinic acid B, a novel cytotoxic straight-chain acid isolated from the marine sponge Ficulina ficus. The document details the initial discovery, experimental protocols for isolation and purification, and key characterization data, serving as a comprehensive resource for researchers in natural product chemistry and oncology drug development.

Discovery and Significance

This compound was first isolated from the marine sponge Ficulina ficus as detailed in a 1986 publication in the Journal of Natural Products.[1] Alongside its analog, Ficulinic acid A, it was identified as a novel keto acid with significant cytotoxic properties.[1] The discovery of these compounds highlighted the potential of marine invertebrates as a source of unique and biologically active secondary metabolites for therapeutic applications. The cytotoxic nature of this compound against murine leukemia L1210 cells underscored its potential as a lead compound for anticancer drug development.[1]

Physicochemical Properties and Structural Elucidation

The determination of the chemical structure of this compound involved a combination of spectroscopic techniques, which were standard for the time of its discovery. Mass spectrometry was crucial in determining its molecular weight and elemental composition.[1] Further structural details, including the stereoisomerism, were likely established through Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical methods.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | Data not available in abstract |

| Molecular Weight | Data not available in abstract |

| ¹H NMR | Data not available in abstract |

| ¹³C NMR | Data not available in abstract |

| Mass Spectrometry | Data not available in abstract |

| Optical Rotation | Data not available in abstract |

Note: The detailed quantitative data for this compound is contained within the primary literature and is not available in the public abstract. Accessing the full publication is recommended for complete information.

Experimental Protocols

The following sections describe the likely experimental procedures for the isolation and characterization of this compound, based on common practices in natural product chemistry from the period of its discovery.

Collection and Extraction of Ficulina ficus

The initial step involves the collection of the marine sponge Ficulina ficus. The collected biomass is then typically subjected to an exhaustive extraction process to isolate the crude mixture of secondary metabolites.

Caption: Workflow for the collection and extraction of Ficulina ficus.

Isolation and Purification of this compound

The crude extract, containing a complex mixture of compounds, undergoes several rounds of chromatographic separation to isolate this compound in its pure form.

Caption: Purification workflow for this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated notable cytotoxic activity, which is a key aspect of its scientific interest.

In Vitro Cytotoxicity against Leukemia L1210 Cells

The primary publication reports that this compound is cytotoxic to murine leukemia L1210 cells.[1] This type of assay is a standard preliminary test for potential anticancer compounds.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Activity Metric (e.g., IC₅₀) | Value |

| Leukemia L1210 | In vitro cytotoxicity | Data not available in abstract | Data not available in abstract |

Note: The specific IC₅₀ value or other quantitative measures of cytotoxicity are not provided in the publicly available abstract. The full scientific paper should be consulted for this data.

Potential Signaling Pathways

The exact mechanism of action and the signaling pathways affected by this compound have not been extensively studied in the publicly available literature. However, cytotoxic compounds often induce cell death through apoptosis or necrosis. A hypothetical mechanism could involve the disruption of key cellular processes.

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion and Future Directions

This compound represents a significant discovery from a marine source, demonstrating potent cytotoxic activity. While the initial research laid the groundwork for its chemical characterization and biological potential, further investigation is warranted. Future research should focus on elucidating its precise mechanism of action, exploring its activity against a broader range of cancer cell lines, and investigating potential synthetic routes to produce the compound and its analogs for further preclinical development. Accessing the original 1986 publication is a critical next step for any researcher interested in building upon this foundational work.

References

Structural Elucidation of Ficulinic Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficulinic acid B, a cytotoxic straight-chain keto acid isolated from the marine sponge Ficulina ficus, represents a class of marine natural products with potential therapeutic applications. The structural elucidation of such molecules is a critical step in drug discovery and development, relying heavily on modern spectroscopic techniques. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in determining the structure of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete original dataset from the initial 1986 publication is not fully available in the public domain, this guide synthesizes the accessible information and presents standardized protocols and data formats relevant to this class of compounds.

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites. This compound, along with its congener Ficulinic acid A, was first isolated from the sponge Ficulina ficus and identified as a novel cytotoxic agent. The molecule is a long-chain fatty acid derivative containing a ketone functionality and a carbon-carbon double bond. Its complete and unambiguous structural determination is paramount for understanding its mechanism of action and for enabling synthetic efforts. This guide outlines the key experimental workflows and data analysis involved in such a structural elucidation campaign.

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided foundational data for its structural elucidation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₅₂O₃ |

| Molecular Weight | 436.7 g/mol |

| Melting Point | 31-32 °C |

| Source Organism | Ficulina ficus |

Spectroscopic data is the cornerstone of structural elucidation. The following tables summarize the expected NMR and MS data for this compound based on its known structure and typical values for similar functional groups.

Table 2: Predicted ¹H NMR Data for this compound (CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |

| H-13 | 6.8 - 6.9 | dt | 16.0, 7.0 |

| H-14 | 6.0 - 6.1 | d | 16.0 |

| H-2' | 2.3 - 2.4 | t | 7.5 |

| H-11 | 2.5 - 2.6 | t | 7.5 |

| H-15 | 2.1 - 2.2 | q | 7.0 |

| CH₂ (aliphatic chain) | 1.2 - 1.4 | br s | - |

| CH₃ (terminal) | 0.8 - 0.9 | t | 7.0 |

Table 3: Predicted ¹³C NMR Data for this compound (CDCl₃)

| Position | Predicted δ (ppm) |

| C-1 (COOH) | ~179 |

| C-12 (C=O) | ~200 |

| C-13 (=CH) | ~148 |

| C-14 (=CH) | ~130 |

| C-2' | ~34 |

| C-11 | ~40 |

| Aliphatic CH₂ | 22 - 32 |

| Terminal CH₃ | ~14 |

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 436 [M]⁺ | Molecular Ion |

| [M - H₂O]⁺ | Loss of water from the carboxylic acid |

| [M - C₇H₁₅]⁺ | Cleavage adjacent to the chiral center |

| McLafferty Rearrangement Fragments | Characteristic fragments from the keto group |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and structural characterization of marine-derived fatty acids like this compound.

Isolation and Purification

-

Extraction: The sponge material (Ficulina ficus) is typically lyophilized and then exhaustively extracted with a series of solvents of increasing polarity, for instance, starting with hexane or dichloromethane followed by methanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and methanol/water.

-

Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques. This may include:

-

Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent system to yield the pure compound.

-

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

¹H NMR Spectroscopy:

-

A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay to ensure quantitative integration where necessary.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer experimental time are typically required.

-

Proton-decoupled experiments (e.g., DEPT-135, DEPT-90) are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different fragments of the molecule.

-

Mass Spectrometry

-

Sample Introduction: The purified sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is employed. For a molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.

-

Mass Analysis:

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of the atoms within the molecule.

-

Visualization of Methodologies

The following diagrams illustrate the workflow and logical relationships in the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques to marine natural products. Through a systematic process of isolation, purification, and analysis by NMR and MS, the chemical structure of this bioactive compound can be confidently determined. The detailed protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers and scientists working on the discovery and characterization of novel natural products for potential drug development. While the specific high-resolution data for this compound from its original discovery is not readily accessible, the principles and methodologies outlined here remain the standard in the field.

Unraveling the Synthesis: A Proposed Biosynthetic Pathway and Research Guide for Ficulinic Acid B

Audience: Researchers, scientists, and drug development professionals.

Published: October 30, 2025

Introduction

Marine sponges are a prolific source of novel, structurally diverse, and biologically active secondary metabolites. Among these is Ficulinic acid B, a cytotoxic straight-chain keto acid isolated from the marine sponge Ficulina ficus[1]. Its unique structure and potential as an antineoplastic agent make it a compound of significant interest. However, to date, the biosynthetic pathway responsible for its production remains unelucidated. The complex symbiotic relationship between sponges and their associated microorganisms often obscures the true producer of these compounds, with evidence pointing towards bacterial symbionts as the likely chemists in many cases[2][3][4].

This technical guide addresses the current knowledge gap by proposing a plausible biosynthetic pathway for this compound. Drawing upon established principles of fatty acid and polyketide biosynthesis, we outline a hypothetical enzymatic route. Furthermore, we provide a comprehensive overview of the experimental protocols that would be essential for the validation of this pathway, aiming to serve as a foundational resource for researchers dedicated to exploring the biosynthesis of this and other marine natural products.

Proposed Biosynthetic Pathway of this compound

The structure of this compound, an unsaturated keto acid ((E)-2-heptyl-12-oxohenicos-13-enoic acid), strongly suggests its origin from a Type I Polyketide Synthase (PKS) or a Fatty Acid Synthase (FAS) pathway, which are common in microorganisms[2][5][6]. These pathways construct carbon chains through the sequential condensation of small carboxylic acid units. We propose a modular PKS pathway for the assembly of this compound.

The biosynthesis would likely initiate with a specific starter unit, followed by multiple rounds of elongation with extender units. The final structure suggests a combination of acetate and potentially other short-chain acyl-CoA precursors. The process involves a series of enzymatic domains within the PKS modules, each responsible for a specific reaction:

-

Acyltransferase (AT): Selects and loads the starter and extender units (e.g., acetyl-CoA, malonyl-CoA) onto the Acyl Carrier Protein (ACP).

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the growing polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Removes the hydroxyl group, forming a double bond.

-

Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

-

Thioesterase (TE): Terminates the process by hydrolyzing the final polyketide chain from the ACP.

The presence and activity of the KR, DH, and ER domains within each module determine the final oxidation state of the corresponding C2 unit. For this compound, a combination of fully reduced modules (KS-KR-DH-ER), partially reduced modules (KS-KR-DH or KS-KR), and non-reducing modules (KS only) would be required to generate the specific pattern of carbonyl and unsaturated bonds.

Caption: Proposed modular PKS pathway for this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-faceted approach, combining classical feeding studies with modern genomic and molecular biology techniques. The following protocols provide a roadmap for elucidating the origins of this compound.

Stable Isotope Feeding Studies

This method is fundamental to identifying the primary metabolic precursors of a natural product.

-

Objective: To determine the building blocks of the this compound carbon skeleton.

-

Methodology:

-

Acquire fresh specimens of the Ficulina ficus sponge.

-

Maintain the sponge fragments in a controlled aquarium environment that supports their viability.

-

Administer stable isotope-labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, [¹³C₃]-propionate, and uniformly ¹³C-labeled amino acids, to the surrounding seawater over a period of time.

-

After incubation, harvest the sponge tissue, extract the total lipids, and purify this compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect ¹³C enrichment at specific positions in the molecule.

-

Mass spectrometry (MS) can be used to determine the overall incorporation of the labeled precursors.

-

-

Expected Outcome: The pattern of ¹³C incorporation will reveal which precursors are used for the starter and extender units of the biosynthetic pathway.

Metagenomic Analysis and Gene Cluster Identification

Since symbiotic bacteria are the likely producers, analyzing the entire genetic content of the sponge holobiont is crucial.

-

Objective: To identify the biosynthetic gene cluster (BGC) responsible for producing this compound.

-

Methodology:

-

Extract high-molecular-weight DNA from the Ficulina ficus sponge tissue.

-

Perform high-throughput sequencing of the metagenomic DNA.

-

Assemble the sequencing reads into larger contigs and scaffolds.

-

Use bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to mine the assembled metagenome for PKS and FAS gene clusters[7].

-

Analyze the domain architecture of candidate BGCs to see if they are consistent with the proposed pathway for this compound. For instance, the number and type of modules should correspond to the length and structure of the final product.

-

-

Expected Outcome: Identification of one or more candidate PKS/FAS gene clusters that could plausibly synthesize this compound.

Heterologous Expression of Candidate Gene Clusters

This is the definitive step to link a specific gene cluster to the production of a specific molecule.

-

Objective: To confirm the function of a candidate BGC by expressing it in a model organism.

-

Methodology:

-

Isolate the full-length candidate BGC from the sponge metagenomic DNA, which can be challenging and may require techniques like Transformation-Associated Recombination (TAR) cloning.

-

Clone the BGC into an appropriate expression vector for a heterologous host, such as Escherichia coli or Streptomyces coelicolor.

-

Introduce the vector into the host organism.

-

Culture the engineered host under conditions that induce the expression of the cloned genes.

-

Extract the metabolites from the culture and analyze them using LC-MS and NMR to detect the production of this compound.

-

-

Expected Outcome: Successful production of this compound in the heterologous host, providing direct proof of the BGC's function.

Caption: Experimental workflow for elucidating the biosynthetic pathway of marine natural products.

Data Presentation

Quantitative data from precursor feeding experiments are critical for substantiating the proposed biosynthetic pathway. Results should be presented in a clear, tabular format to facilitate comparison and interpretation. The table below serves as a template for organizing such data.

| Labeled Precursor Administered | Isotope | Position of Label in Precursor | Observed Mass Shift (m/z) in this compound | Specific ¹³C Enrichment (NMR) | Interpretation |

| Sodium [1-¹³C]acetate | ¹³C | C-1 | +n | e.g., C-1, C-3, C-5... | Incorporation of acetate units. |

| Sodium [2-¹³C]acetate | ¹³C | C-2 | +n | e.g., C-2, C-4, C-6... | Confirms acetate as extender unit. |

| Sodium [¹³C₂]acetate | ¹³C | C-1, C-2 | +2n | Intact C₂ units observed. | Confirms intact incorporation. |

| [¹³C₃]-Propionate | ¹³C | C-1, C-2, C-3 | +3n | e.g., Methyl branches | Identifies propionate-derived units. |

| U-¹³C-Heptanoic Acid | ¹³C | All | +7 | C-22 to C-28 | Tests hypothesis of heptanoate starter. |

Note: This table is a template. The actual data would be populated upon completion of the experiments.

Conclusion

The biosynthesis of this compound, a cytotoxic compound from the marine sponge Ficulina ficus, remains an intriguing open question. Based on its chemical structure, we have proposed a hypothetical biosynthetic pathway rooted in microbial polyketide synthesis. This guide provides a detailed framework of experimental strategies—from stable isotope feeding to metagenomic analysis and heterologous expression—that are necessary to rigorously test this hypothesis. Elucidating this pathway will not only provide profound insights into the chemical ecology of sponge-microbe symbioses but also pave the way for the sustainable biotechnological production of this compound and its analogues for potential therapeutic applications. The convergence of these techniques holds the key to unlocking the synthetic secrets of this and many other valuable marine natural products.

References

- 1. Ficulinic acid A and B, two novel cytotoxic straight-chain acids from the sponge Ficulina ficus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Widespread Occurrence and Genomic Context of Unusually Small Polyketide Synthase Genes in Microbial Consortia Associated with Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyketide Synthase Gene Diversity within the Microbiome of the Sponge Arenosclera brasiliensis, Endemic to the Southern Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Ketide Synthase (KS) Domain Prediction and Analysis of Iterative Type II PKS Gene in Marine Sponge-Associated Actinobacteria Producing Biosurfactants and Antimicrobial Agents [frontiersin.org]

- 7. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Ficulinic Acid B: A Technical Overview of its Natural Sources and Abundance

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Ficulinic acid B is a naturally occurring cytotoxic agent that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources and abundance of this compound, drawing from the available scientific literature. The information is presented to be a valuable resource for researchers involved in natural product chemistry, marine biology, and drug discovery.

Natural Sources of this compound

The primary and thus far only reported natural source of this compound is the marine sponge Ficulina ficus.[1] This sponge is a member of the Demospongiae class and is found in the marine environments of the Atlantic Ocean. The specific specimens from which this compound was first isolated were collected near Roscoff, France.

Further research into other marine organisms or different geographical locations for the presence of this compound has not been reported in the accessible scientific literature. Therefore, Ficulina ficus remains the exclusive known origin of this compound.

Abundance of this compound

This compound, along with its congener Ficulinic acid A, are described as minor constituents of the hexane extract of Ficulina ficus. Unfortunately, the original research by Guyot et al. (1986) does not provide specific quantitative data regarding the yield or concentration of this compound in the sponge. Without access to the full experimental details of this primary study, a precise abundance value cannot be provided at this time. The lack of subsequent studies reporting the isolation of this compound further limits the availability of quantitative data.

Biological Activity

This compound has been reported to exhibit cytotoxic properties. The available quantitative data on its biological activity is summarized in the table below.

| Compound | Biological Activity | Assay | Value | Reference |

| This compound | Cytotoxicity | L1210 leukemia cells | ID50 = 12 µg/mL | Guyot et al., 1986 |

Table 1: Reported Biological Activity of this compound

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of this compound are not fully available in the public domain. The original isolation was performed from a hexane extract of the sponge Ficulina ficus. A generalized workflow for the isolation of such natural products is presented below. It is important to note that this is a hypothetical workflow and the specific details of the original protocol may differ.

Caption: Generalized workflow for the isolation of this compound.

Biosynthesis

There is currently no specific information available in the scientific literature regarding the biosynthetic pathway of this compound. As a long-chain unsaturated keto acid, its biosynthesis is likely to involve pathways related to fatty acid synthesis. A speculative and simplified representation of a potential biosynthetic relationship is provided below.

Caption: Hypothetical biosynthetic relationship of this compound.

Conclusion

This compound is a cytotoxic marine natural product with a single known source, the sponge Ficulina ficus. Information regarding its abundance and the specific methodologies for its isolation and quantification remains limited in the publicly accessible scientific literature. Further research is warranted to explore its full therapeutic potential, which would necessitate the development of sustainable sourcing or synthetic production methods, as well as more detailed studies into its biological mechanisms of action. This guide serves as a summary of the current knowledge base and highlights the areas where further investigation is required.

References

Ficulinic Acid B: An In-Depth Technical Guide on Preliminary Cytotoxic Screening

Notice: Despite a comprehensive search of available scientific literature, detailed information regarding the cytotoxic screening, mechanism of action, and specific experimental protocols for Ficulinic acid B is exceptionally limited. The primary source of information remains its initial discovery announcement in 1986. This guide synthesizes the available information and, where specific data for this compound is lacking, provides a generalized framework for the cytotoxic evaluation of a novel natural product, which researchers can adapt.

Introduction

This compound is a novel, straight-chain keto acid isolated from the marine sponge Ficulina ficus. Alongside its analog, Ficulinic acid A, it was identified as a potential cytotoxic agent with antineoplastic properties. The initial discovery highlighted its activity against the L1210 leukemia cell line, suggesting a potential for further investigation as an anticancer compound. This guide aims to provide a technical overview of the preliminary cytotoxic screening of this compound, addressing its known characteristics and outlining standard experimental approaches for its evaluation.

Quantitative Cytotoxicity Data

For the purposes of this guide, a hypothetical data table is presented below to illustrate how such data should be structured for clear comparison. Note: These values are illustrative and not based on experimental data for this compound.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| L1210 | Murine Leukemia | Data Not Available | Data Not Available |

| MCF-7 | Human Breast Adenocarcinoma | Data Not Available | Data Not Available |

| A549 | Human Lung Carcinoma | Data Not Available | Data Not Available |

| HCT116 | Human Colon Carcinoma | Data Not Available | Data Not Available |

| HeLa | Human Cervical Adenocarcinoma | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the original cytotoxic screening of this compound have not been published. However, a standard methodology for such a preliminary screening would likely involve the following steps:

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) and a normal cell line (e.g., HEK293) would be selected to assess both cytotoxicity and selectivity. The original screening used the murine leukemia cell line L1210.

-

Culture Medium: Cells would be maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these serial dilutions. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Cytotoxic Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a novel compound like this compound.

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathway for Apoptosis Induction

While the mechanism of action for this compound is unknown, many cytotoxic natural products induce apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated.

Caption: A hypothetical intrinsic apoptosis signaling pathway potentially induced by this compound.

Conclusion and Future Directions

The initial discovery of this compound as a cytotoxic agent presents an intriguing starting point for further research. However, the lack of subsequent studies means that its full potential as an antineoplastic agent remains unexplored. Future research should focus on:

-

Total Synthesis: Development of a synthetic route for this compound to enable further biological evaluation without reliance on natural product isolation.

-

Broad-Spectrum Cytotoxicity Screening: Testing against a comprehensive panel of human cancer cell lines to determine its spectrum of activity and potential for selectivity.

-

Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects, including studies on apoptosis, cell cycle arrest, and other potential targets.

-

In Vivo Efficacy: Evaluation of its antitumor activity in animal models to assess its therapeutic potential.

The information provided in this guide serves as a foundational framework for researchers and drug development professionals interested in revisiting the potential of this compound as a cytotoxic agent.

The In Vitro Anticancer Potential of Ficulinic Acid B: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficulinic acid B, a novel straight-chain keto acid, was first isolated from the marine sponge Ficulina ficus.[1] Early research identified it as a cytotoxic agent, suggesting a potential role in anticancer research.[1] This document aims to provide a technical overview of the available in vitro anticancer activity of this compound. However, it is critical to note that publicly available research on this specific compound is exceptionally limited. The majority of initial database searches lead to information on Betulinic Acid, a structurally different pentacyclic triterpenoid. Therefore, this guide will summarize the foundational findings and outline the necessary future research to fully elucidate the anticancer profile of this compound.

Quantitative Data on Cytotoxic Activity

The primary study on this compound demonstrated its cytotoxic effects against L1210 leukemia cells.[1] The reported cytotoxic concentration for this compound is presented in the table below.

| Compound | Cell Line | Cytotoxic Concentration (µg/mL) |

| This compound | L1210 Leukemia | 1 |

Note: This data is from a 1986 publication.[1] Further studies with a broader range of cancer cell lines and modern cytotoxicity assays (e.g., MTT, IC50 determination) are necessary to validate and expand upon these initial findings.

Experimental Protocols

Detailed, modern experimental protocols for assessing the anticancer activity of this compound are not available in the published literature. Based on standard practices in cancer cell biology, the following methodologies would be essential for a thorough investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be a primary method to determine the dose-dependent cytotoxic effects of this compound on various cancer cell lines.

Hypothetical Workflow for MTT Assay

References

Ficulinic Acid B: A Technical Guide on a Marine-Derived Cytotoxic Agent

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Ficulinic acid B is a naturally occurring straight-chain keto acid that has been identified as a compound with cytotoxic properties.[1][2] It was first isolated, along with the related Ficulinic acid A, from the marine sponge Ficulina ficus.[1][2] As a marine natural product, this compound represents a class of compounds that are of growing interest in the field of drug discovery for their potential to yield novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its origin, chemical properties, and biological activity, with a focus on its potential as a lead compound for further development. Due to the limited research conducted on this specific compound, this guide also highlights the significant opportunities for future investigation.

Chemical Properties

This compound is characterized by its long aliphatic chain, a ketone functional group, and a carboxylic acid moiety. Its chemical formula is C28H52O3.[3] The structural elucidation of this compound was accomplished through spectral analysis, including mass spectrometry and nuclear magnetic resonance.[2]

Biological Activity and Therapeutic Potential

The primary biological activity reported for this compound is its cytotoxicity. The initial and to date, only, published study on this compound demonstrated its inhibitory effects against a cancer cell line.

Data Presentation

The following table summarizes the quantitative data available for this compound's cytotoxic activity. For comparative purposes, the data for Ficulinic acid A, isolated from the same source, is also included.

| Compound | Cell Line | Assay | Result (ID50) | Reference |

| This compound | Leukemia L1210 | Cytotoxicity Assay | 12 µg/mL | [2] |

| Ficulinic acid A | Leukemia L1210 | Cytotoxicity Assay | 10 µg/mL | [2] |

Experimental Protocols

The methodologies employed in the isolation and initial biological characterization of this compound are detailed below, based on the original 1986 publication by Guyot et al.[2]

Isolation of this compound

-

Source Material: The marine sponge Ficulina ficus was collected near Roscoff, France.

-

Extraction: A hexane extract of the sponge was prepared.

-

Purification: Ficulinic acid A and B were isolated from the hexane extract as minor components. The original publication does not provide a detailed, step-by-step protocol for the purification process (e.g., column chromatography specifics, solvent systems).

Cytotoxicity Assay

-

Cell Line: The cytotoxic activity of this compound was evaluated against the Leukemia L1210 cell line.

-

Methodology: The original publication refers to a "product dose corresponding to 50% value" being determined from three or four representative curves to calculate the ID50. Specific details of the cytotoxicity assay protocol, such as cell seeding density, drug incubation time, and the specific endpoint measured (e.g., cell viability, proliferation), are not extensively detailed in the abstract.

Signaling Pathways and Experimental Workflows

A critical aspect of evaluating a lead compound is understanding its mechanism of action, including the signaling pathways it modulates.

Signaling Pathways

Currently, there is no published research that has investigated the mechanism of action of this compound. As such, no signaling pathways have been elucidated for this compound. This represents a significant knowledge gap and a key area for future research.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and initial screening of this compound as described in the foundational study.

Caption: Workflow for the isolation and cytotoxicity testing of this compound.

Discussion and Future Directions

This compound has demonstrated in vitro cytotoxic activity, suggesting its potential as a starting point for the development of new anticancer agents. However, the research on this compound is extremely limited, with the only available data originating from its initial discovery in 1986.

To assess the true potential of this compound as a lead compound, several key areas of research must be addressed:

-

Comprehensive Biological Screening: The cytotoxic activity of this compound should be evaluated against a broader panel of cancer cell lines to determine its spectrum of activity. Furthermore, its potential in other therapeutic areas, such as anti-inflammatory, antibacterial, and antiviral applications, should be investigated.

-

Mechanism of Action Studies: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is crucial. This would involve studies to identify its cellular targets and the signaling pathways it modulates.

-

In Vivo Efficacy and Toxicity: Should in vitro studies yield promising results, the next step would be to evaluate the efficacy and safety of this compound in preclinical animal models.

-

Chemical Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also provide a route to produce larger quantities for further study. Additionally, the synthesis of analogues could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Sustainable Harvesting of Ficulina ficus (syn. Suberites ficus) for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the sustainable harvesting of the marine sponge Ficulina ficus (now recognized as Suberites ficus), a species with potential for yielding novel bioactive compounds for research and drug development. The protocols emphasize minimal environmental impact and long-term viability of sponge populations.

Introduction to Suberites ficus

Suberites ficus, commonly known as the fig sponge, is a marine demosponge belonging to the family Suberitidae. It exhibits a variable growth form, ranging from encrusting to massive and lobed, and can reach sizes of up to 15-40 cm.[1] Its coloration varies from yellow and orange to brown and grey. This species is typically found on hard substrates such as rocks and shells in areas with moderate to strong water currents. Its distribution includes the northeastern Atlantic Ocean, the Arctic, and the Mediterranean Sea.[1] Like many marine sponges, Suberites ficus is a filter feeder, playing a crucial role in benthic ecosystems. Sponges are known to host symbiotic microorganisms that can produce a diverse array of secondary metabolites with interesting biological activities, making them a prime target for bioprospecting.

Principles of Sustainable Harvesting

The primary goal of sustainable harvesting is to collect sufficient biomass for research without compromising the long-term health and reproductive capacity of the wild sponge population. The following principles should be strictly adhered to:

-

Non-destructive Collection: The fundamental principle is to leave the base of the sponge intact to allow for regeneration. Sponges have remarkable regenerative capabilities, and proper harvesting techniques can ensure the regrowth of the individual.

-

Population Monitoring: Regular monitoring of the harvested populations is crucial to assess their recovery and to adjust harvesting quotas accordingly.

-

Site Rotation: Harvesting activities should be rotated among different locations to prevent the over-exploitation of any single population.

-

Size-Selective Harvesting: Only mature and well-established individuals should be targeted for collection, leaving smaller and juvenile sponges to grow and reproduce.

-

Minimal Ecosystem Disturbance: Harvesting methods should minimize damage to the surrounding habitat and non-target organisms.

Pre-Harvesting Assessment Protocol

Before any collection takes place, a thorough assessment of the target Suberites ficus population and its environment is mandatory.

3.1. Site Selection and Characterization

-

Identify Potential Harvesting Sites: Based on known distribution data, identify several potential harvesting locations with healthy populations of Suberites ficus.

-

Environmental Parameters: For each site, record key environmental parameters. This data will be crucial for long-term monitoring.

| Parameter | Method of Measurement |

| GPS Coordinates | Handheld GPS unit |

| Depth | Dive computer |

| Water Temperature | Dive computer with temperature sensor |

| Water Flow/Current | Acoustic Doppler Current Profiler (ADCP) or qualitative assessment (e.g., slight, moderate, strong) |

| Substrate Type | Visual assessment (e.g., granite rock, limestone, bivalve shells) |

| Associated Biota | Visual census of dominant flora and fauna in the immediate vicinity |

3.2. Population Density and Size Structure

-

Transect Surveys: At each selected site, conduct line or belt transect surveys to estimate the population density of Suberites ficus.

-

Size Measurements: Along the transects, measure the maximum diameter or volume of each encountered sponge.

-

Data Analysis: Calculate the average population density (individuals per square meter) and create a size-frequency histogram to understand the population structure.

| Population Metric | Calculation/Method |

| Population Density | Number of individuals / Area surveyed |

| Mean Sponge Size | Sum of all sponge sizes / Number of individuals |

| Size Class Distribution | Frequency of individuals in predefined size classes |

Harvesting Protocol

This protocol is designed to maximize the yield of high-quality biomass while ensuring the survival and regeneration of the harvested sponge.

4.1. Equipment

-

Sterile, sharp surgical scalpels or dive knives

-

Collection bags (e.g., mesh bags)

-

Underwater measuring tape or calipers

-

Underwater camera for documentation

-

Cooler with ice packs for transport

4.2. In-situ Harvesting Procedure

-

Selection of Individuals: Target healthy, mature sponges. As a general guideline, only a portion of sponges larger than a pre-determined minimum size (based on the population assessment) should be harvested.

-

Partial Excision: Using a sterile scalpel, carefully cut a portion of the sponge, leaving at least one-third of the original biomass attached to the substrate. The cut should be clean and smooth to facilitate healing. Never pull or tear the sponge from the substrate.

-

Harvesting Quota: Do not harvest more than 20-25% of the estimated total biomass of the population in a given area per year. This is a conservative starting point and should be adjusted based on long-term monitoring data.

-

Documentation: Before and after harvesting, photograph the sponge and its immediate surroundings. Tag the harvested individual for future monitoring of regeneration.

-

Handling: Place the collected sponge fragments in collection bags, minimizing abrasion and contact with other surfaces.

Post-Harvesting and In-Lab Protocols

Proper handling and processing after collection are critical for preserving the bioactivity of the sponge metabolites.

5.1. Transport

-

Transport the collected samples from the field to the laboratory in a cooler with ice packs as quickly as possible to minimize tissue degradation. Do not allow the samples to freeze unless cryopreservation is the intended next step.

5.2. Sample Processing for Bioactive Compound Extraction

-

Cleaning: Gently rinse the sponge fragments with sterile seawater to remove any debris or epiphytes.

-

Homogenization: For extraction, the sponge tissue should be homogenized. This can be achieved by dicing the tissue into small pieces followed by grinding with a mortar and pestle or using a mechanical homogenizer.

-

Extraction: The choice of solvent will depend on the polarity of the target compounds. A general approach is to perform a sequential extraction with solvents of increasing polarity.

5.2.1. Maceration Extraction Protocol

-

Initial Extraction (Non-polar):

-

Submerge the homogenized sponge tissue in n-hexane or dichloromethane at a 1:10 (w/v) ratio.

-

Macerate for 24-48 hours at room temperature with occasional agitation.

-

Filter the extract and collect the supernatant.

-

Repeat the extraction on the remaining biomass two more times.

-

Combine the supernatants from the three extractions.

-

-

Intermediate Polarity Extraction:

-

Air-dry the remaining biomass from the non-polar extraction.

-

Submerge the dried biomass in ethyl acetate at a 1:10 (w/v) ratio.

-

Follow the same maceration and filtration steps as for the non-polar extraction.

-

-

Polar Extraction:

-

Air-dry the remaining biomass from the intermediate polarity extraction.

-

Submerge the dried biomass in methanol or ethanol at a 1:10 (w/v) ratio.

-

Follow the same maceration and filtration steps.

-

-

Solvent Evaporation:

-

Evaporate the solvent from each of the three extracts (non-polar, intermediate, and polar) under reduced pressure using a rotary evaporator to obtain the crude extracts.

-

-

Storage:

-

Store the crude extracts at -20°C in airtight, light-protected containers until further analysis.

-

| Extraction Step | Solvent | Rationale |

| 1 | n-Hexane or Dichloromethane | Extracts non-polar compounds (e.g., lipids, some terpenes) |

| 2 | Ethyl Acetate | Extracts compounds of intermediate polarity (e.g., some alkaloids, steroids) |

| 3 | Methanol or Ethanol | Extracts polar compounds (e.g., many alkaloids, glycosides) |

Long-Term Sustainability: Mariculture and In Vitro Culture

To provide a truly sustainable and consistent source of biomass from Suberites ficus, the development of mariculture and in vitro culture techniques is highly recommended.

6.1. Mariculture (Ex-situ Cultivation)

-

Explant Preparation: Small fragments (explants) of the sponge can be attached to artificial substrates (e.g., ceramic tiles, PVC plates).

-

Nursery Systems: These explants can be grown in ocean-based nurseries or in land-based aquaculture systems with controlled seawater flow and feeding regimes.

6.2. In Vitro Cell Culture

-

Cell Dissociation: Sponge cells can be dissociated and cultured in vitro. While challenging, this method offers the potential for large-scale production of specific bioactive compounds under controlled laboratory conditions.

Visualization of Workflows and Pathways

Experimental Workflow for Sustainable Harvesting and Extraction

Caption: Workflow for sustainable harvesting and analysis of Suberites ficus.

Hypothetical Signaling Pathway Inhibition by a Sponge-Derived Compound

Caption: Inhibition of a pro-inflammatory signaling pathway by a hypothetical compound.

Conclusion

The sustainable harvesting of Suberites ficus for research is achievable through the implementation of scientifically informed protocols that prioritize the conservation of the species and its habitat. By combining responsible wild harvesting with the development of mariculture and in vitro culture techniques, a continuous and environmentally sound supply of this valuable marine resource can be established for the advancement of science and medicine. Regular monitoring and adaptive management of harvesting practices are essential for the long-term success of this endeavor.

References

Application Notes and Protocols for the Proposed Total Synthesis of Ficulinic Acid B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ficulinic acid B, a cytotoxic straight-chain acid isolated from the marine sponge Ficulina ficus, represents an intriguing target for organic synthesis due to its unique structural features and potential as a lead compound in drug discovery. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and plausible total synthesis strategy for this compound and its analogs. The proposed synthetic route is grounded in established methodologies for the construction of long-chain unsaturated keto acids and polyketide-like natural products. Detailed experimental protocols for key transformations are provided, along with a comprehensive retrosynthetic analysis. This document is intended to serve as a practical guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and evaluation of this compound and its derivatives.

Introduction

This compound is a natural product characterized by a long, unsaturated aliphatic chain containing a ketone functionality and a terminal carboxylic acid. Its cytotoxic properties make it a molecule of interest for the development of new anticancer agents. The absence of a published total synthesis presents an opportunity to design a flexible and efficient synthetic route that could also be adapted to produce a variety of analogs for structure-activity relationship (SAR) studies.

This proposed strategy aims to construct the carbon skeleton of this compound through a convergent approach, utilizing well-established and reliable chemical transformations. Key features of the synthesis include a stereoselective aldol reaction to set the initial stereocenter, a Wittig reaction to install the cis-alkene, and a Grignard reaction for the coupling of key fragments.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the molecule at key positions to reveal readily available or easily synthesizable starting materials.

The primary disconnection is at the C12-C13 bond, which can be formed via a Grignard reaction between a C12 aldehyde and a C16 Grignard reagent. The C12 aldehyde can be synthesized from a protected propargyl alcohol derivative. The C16 fragment, containing the cis-alkene, can be constructed using a Wittig reaction. Further disconnection of the C16 fragment reveals a simpler aldehyde and a phosphonium salt.

Caption: Retrosynthetic analysis of this compound.

Proposed Total Synthesis Strategy

The forward synthesis is designed to be convergent, allowing for the independent synthesis of two key fragments that are then coupled in the later stages. This approach enhances the overall efficiency of the synthesis.

Synthesis of the C12 Aldehyde Fragment

The synthesis of the C12 aldehyde fragment commences with commercially available propargyl alcohol. The hydroxyl group is protected, for instance, with a tert-butyldimethylsilyl (TBS) group. The terminal alkyne is then deprotonated and reacted with a long-chain alkyl halide to extend the carbon chain. Subsequent deprotection and oxidation of the alcohol will yield the desired C12 aldehyde.

Synthesis of the C16 Grignard Reagent Fragment

The C16 fragment containing the cis-alkene is synthesized via a Wittig reaction. A commercially available C11 aldehyde is reacted with a C5 ylide, generated from the corresponding phosphonium salt. The resulting cis-alkene is then converted to the corresponding alkyl bromide, which upon treatment with magnesium metal, will furnish the C16 Grignard reagent.

Fragment Coupling and Completion of the Synthesis

The two fragments are coupled via a Grignard reaction between the C12 aldehyde and the C16 Grignard reagent. The resulting secondary alcohol is then oxidized to the corresponding ketone. Finally, the terminal alkyne is deprotected and oxidized to the carboxylic acid, completing the total synthesis of this compound.

Caption: Proposed forward synthesis workflow for this compound.

Experimental Protocols

The following are detailed protocols for the key reactions in the proposed synthesis of this compound. These protocols are based on established literature procedures for similar transformations and may require optimization for this specific synthesis.

Protocol for Wittig Reaction to form a cis-Alkene

Materials:

-

C5 Phosphonium salt (1.2 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq) in hexane

-

C11 Aldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add the C5 phosphonium salt and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-BuLi dropwise to the suspension. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of the C11 aldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with hexane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cis-alkene.

Protocol for Grignard Reaction

Materials:

-

C16 Alkyl bromide (1.1 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 crystal)

-

Anhydrous Diethyl ether or THF

-

C12 Aldehyde (1.0 eq)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add the magnesium turnings and a crystal of iodine.

-

Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow to cool.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the addition funnel, prepare a solution of the C16 alkyl bromide in anhydrous diethyl ether.

-

Add a small portion of the alkyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of the C12 aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Dess-Martin Periodinane (DMP) Oxidation

Materials:

-

Alcohol substrate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottom flask under an argon atmosphere, add the alcohol substrate and anhydrous DCM.

-

Add the Dess-Martin Periodinane in one portion.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

-

Stir vigorously until the two phases are clear.

-

Separate the layers and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

As this is a proposed synthesis, the following table provides expected yields for the key transformations based on literature precedents for similar reactions. Actual yields may vary and would require experimental optimization.

| Reaction Step | Transformation | Typical Yield Range (%) |

| 1 | Protection of Propargyl Alcohol (TBSCl) | 90-98 |

| 2 | Alkylation of Terminal Alkyne | 75-90 |

| 3 | TBS Deprotection (TBAF) | 90-99 |

| 4 | Oxidation to Aldehyde (DMP) | 85-95 |

| 5 | Wittig Reaction (cis-selective) | 60-80 |

| 6 | Hydroboration/Oxidation and Bromination | 70-85 (over two steps) |

| 7 | Grignard Reagent Formation | Typically high, used in situ |

| 8 | Grignard Addition to Aldehyde | 70-90 |

| 9 | Oxidation to Ketone (DMP) | 85-95 |

| 10 | Terminal Alkyne Deprotection and Oxidation | 60-75 (over two steps) |

Conclusion

The proposed total synthesis of this compound provides a viable and flexible route to this cytotoxic natural product. The strategy employs reliable and well-documented chemical reactions, and the convergent approach allows for the efficient assembly of the carbon skeleton. The detailed experimental protocols provided herein are intended to serve as a starting point for the practical execution of this synthesis. Successful completion of this synthetic route would not only provide access to this compound for further biological evaluation but also open avenues for the creation of novel analogs with potentially improved therapeutic properties. Further research and experimental validation are necessary to realize the synthesis outlined in these notes.

Application Notes and Protocols for Evaluating Ficulinic Acid B Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficulinic acid B is a novel straight-chain acid isolated from the marine sponge Ficulina ficus.[1] Preliminary studies have indicated its potential as a cytotoxic agent, making it a compound of interest for anticancer drug development.[1] Marine natural products are a rich source of bioactive compounds with diverse pharmacological activities, including potent cytotoxic effects against cancer cells.[2][3] This document provides detailed application notes and protocols for a comprehensive evaluation of the cytotoxic properties of this compound using a panel of common cell-based assays.

These protocols will guide researchers in determining the concentration-dependent effects of this compound on cell viability and proliferation, elucidating the mechanism of cell death (apoptosis vs. necrosis), and identifying key molecular players involved in the cytotoxic response.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[4] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Cytotoxic Effect of this compound on Various Cancer Cell Lines (MTT Assay)

| Concentration (µM) | HeLa (% Viability ± SD) | MCF-7 (% Viability ± SD) | A549 (% Viability ± SD) |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.8 |

| 1 | 92.3 ± 3.8 | 95.1 ± 4.2 | 96.5 ± 3.1 |

| 5 | 75.6 ± 5.2 | 81.4 ± 4.9 | 85.2 ± 4.5 |

| 10 | 51.2 ± 4.1 | 62.8 ± 3.7 | 68.9 ± 3.9 |

| 25 | 28.9 ± 3.5 | 35.7 ± 3.1 | 42.3 ± 2.8 |

| 50 | 15.4 ± 2.1 | 18.9 ± 2.5 | 22.1 ± 2.2 |

| IC50 (µM) | 9.8 | 13.2 | 18.5 |

Data are representative and should be generated from at least three independent experiments.

Experimental Workflow: MTT Assay

Assessment of Cell Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5][6] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[6]

Experimental Protocol: LDH Assay

Materials:

-

This compound stock solution

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls in triplicate:

-

Untreated Control: Cells treated with vehicle only (for spontaneous LDH release).

-

Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.

-

Background Control: Culture medium without cells.

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Table 2: Cytotoxicity of this compound as Measured by LDH Release

| Concentration (µM) | HeLa (% Cytotoxicity ± SD) | MCF-7 (% Cytotoxicity ± SD) | A549 (% Cytotoxicity ± SD) |

| 0 (Vehicle) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |

| 1 | 8.1 ± 1.5 | 7.5 ± 1.2 | 9.3 ± 1.8 |

| 5 | 22.4 ± 2.8 | 18.9 ± 2.5 | 25.7 ± 3.1 |

| 10 | 45.8 ± 4.2 | 38.6 ± 3.9 | 49.2 ± 4.5 |

| 25 | 68.3 ± 5.1 | 61.2 ± 4.8 | 72.5 ± 5.3 |

| 50 | 85.1 ± 6.3 | 79.8 ± 5.9 | 88.4 ± 6.1 |

% Cytotoxicity is calculated as: [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.[5]

Experimental Workflow: LDH Assay

Detection of Apoptosis (Annexin V-FITC/PI Staining)

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

-

This compound stock solution

-

Cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time period.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation

Table 3: Apoptosis Induction by this compound in HeLa Cells

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (10 µM) | 60.8 ± 4.5 | 25.1 ± 3.2 | 14.1 ± 2.8 |

| This compound (25 µM) | 32.4 ± 3.8 | 48.7 ± 4.1 | 18.9 ± 3.5 |

Data are representative and should be generated from at least three independent experiments.

Logical Relationship: Annexin V/PI Staining

Investigation of Apoptotic Pathways

To further elucidate the mechanism of this compound-induced cytotoxicity, the involvement of key apoptotic proteins can be investigated. This includes measuring the activity of executioner caspases and examining the expression levels of Bcl-2 family proteins.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Materials:

-

This compound stock solution

-

Cancer cell lines

-

Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

-

Cell lysis buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Caspase-3 Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of caspases.[5]

Materials:

-

This compound stock solution

-

Cancer cell lines

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 4: Effect of this compound on Apoptosis-Related Protein Expression

| Treatment | Relative Caspase-3 Activity (Fold Change) | Bcl-2/Bax Ratio |

| Vehicle Control | 1.0 | 2.5 |

| This compound (10 µM) | 3.2 | 1.2 |

| This compound (25 µM) | 5.8 | 0.6 |

Data are representative and should be generated from at least three independent experiments.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of the cytotoxic effects of this compound. By employing a combination of assays that measure cell viability, membrane integrity, and markers of apoptosis, researchers can gain a comprehensive understanding of the compound's mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes: Liposomal Delivery System for Ficulinic Acid B

Introduction

Ficulinic acid B is a novel, cytotoxic straight-chain keto acid isolated from the marine sponge Ficulina ficus.[1] Its potent cytotoxic activity against various cancer cell lines, such as L1210 Leukemia, makes it a promising candidate for development as an antineoplastic agent.[1] However, like many natural product-based chemotherapeutics, its clinical translation may be hampered by poor aqueous solubility, potential for off-target toxicity, and rapid systemic clearance.[2] To overcome these limitations, a robust drug delivery system is essential.

This document details the development and characterization of a liposomal formulation for this compound. Liposomes are versatile, biocompatible nanocarriers capable of encapsulating both hydrophobic and hydrophilic drugs, protecting them from degradation, and improving their pharmacokinetic profiles.[3][4][5] By encapsulating this compound within a PEGylated "stealth" liposome, we aim to enhance its solubility, prolong its circulation time, and potentially achieve passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[3][6]

Rationale for Liposomal Formulation

The choice of a liposomal delivery system for this compound is based on several key advantages:

-

Improved Solubility : As a straight-chain acid, this compound is presumed to have hydrophobic characteristics. Liposomes can effectively encapsulate such compounds within their lipid bilayer, increasing their apparent solubility in aqueous environments.[5][7]

-

Reduced Systemic Toxicity : Encapsulating cytotoxic agents like this compound can shield healthy tissues from exposure, thereby reducing dose-limiting side effects commonly associated with chemotherapy.[3][8][9]

-

Enhanced Pharmacokinetics : The incorporation of Polyethylene Glycol (PEG) onto the liposome surface (PEGylation) creates a hydrophilic barrier that sterically hinders recognition by the reticuloendothelial system (RES), leading to a longer systemic circulation time.[7]

-

Passive Tumor Targeting : The prolonged circulation and small size (typically < 200 nm) of PEGylated liposomes allow them to preferentially accumulate in tumor tissues through the leaky vasculature characteristic of solid tumors, a phenomenon known as the EPR effect.[3][10]

Proposed Signaling Pathway for this compound